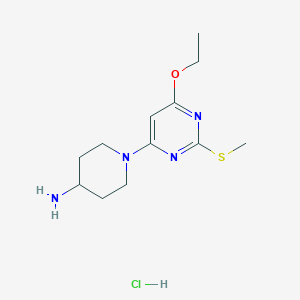

4-(Dimethylamino)-1-benzothiophene-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

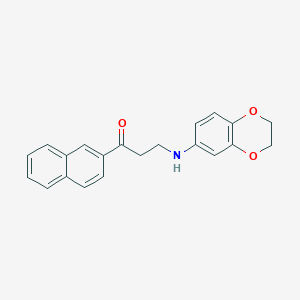

4-Dimethylaminobutyric acid hydrochloride is used as pharmaceutical intermediates . It’s a white granular crystalline powder .

Synthesis Analysis

While specific synthesis methods for “4-(Dimethylamino)-1-benzothiophene-2-carboxylic acid hydrochloride” are not available, similar compounds like 2-dimethylaminoethyl chloride hydrochloride have been synthesized from dimethylethanolamine and thionyl chloride .Molecular Structure Analysis

The molecular structure of a similar compound, 4-Dimethylaminobutyric acid hydrochloride, has a molecular formula of C6H14ClNO2 and a molecular weight of 167.633 .Physical And Chemical Properties Analysis

4-Dimethylaminobutyric acid hydrochloride, a similar compound, is a white granular crystalline powder. It is hygroscopic and should be protected from humidity and water .Scientific Research Applications

- Notes : The compound is hygroscopic, so it should be protected from humidity and water. Proper storage involves keeping it under dry inert gas and away from oxidizing agents .

- Applications :

Pharmaceutical Intermediates

Catalyst in Organic Synthesis

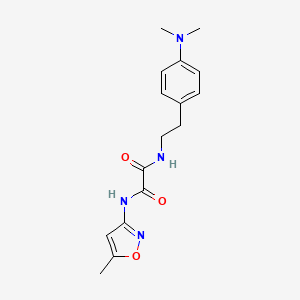

Synthesis of 4-(4-(Dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as 4-(dimethylamino)benzoic acid have been found to interact with targets like the replicase polyprotein 1ab and orf1a polyprotein in sars-cov . These proteins play crucial roles in the replication of the virus.

Mode of Action

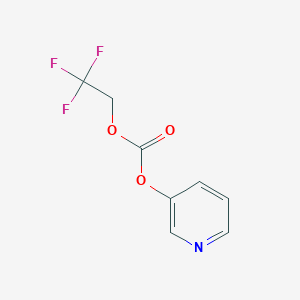

Compounds with similar structures, such as 4-(dimethylamino)pyridine, are known to act as versatile nucleophilic catalysts for acylation reactions and esterifications .

Biochemical Pathways

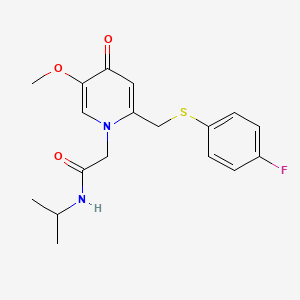

Similar compounds like 4-(dimethylamino)pyridine are involved in various organic transformations like the baylis-hillman reaction, dakin-west reaction, protection of amines, c-acylations, silylations, and others .

Pharmacokinetics

Similar compounds like 4-(dimethylamino)benzoic acid have been found to have properties such as protein binding and clearance .

Result of Action

Similar compounds like 4-(dimethylamino)pyridine are known to catalyze various organic reactions, leading to the formation of different products .

Action Environment

It has been found that the protonation degree of similar compounds like 4-(dimethylamino)pyridine derivatives can be significantly impacted by temperature .

properties

IUPAC Name |

4-(dimethylamino)-1-benzothiophene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S.ClH/c1-12(2)8-4-3-5-9-7(8)6-10(15-9)11(13)14;/h3-6H,1-2H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGRTMHUDZJNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C=C(SC2=CC=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2840841.png)

![N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2840845.png)

![N-(2,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2840846.png)

![3-(5-Methyl-1,2-oxazol-3-yl)-N-[2-[(2R)-1-prop-2-enoylpyrrolidin-2-yl]ethyl]propanamide](/img/structure/B2840849.png)